![molecular formula C22H24N2O2S B2712221 4-(Azepan-1-yl)-3-(4-methylphenyl)sulfonylquinoline CAS No. 866847-30-5](/img/structure/B2712221.png)
4-(Azepan-1-yl)-3-(4-methylphenyl)sulfonylquinoline
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Description
4-(Azepan-1-yl)-3-(4-methylphenyl)sulfonylquinoline, also known as AZPQ, is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields.
Scientific Research Applications
Catalytic Applications
In the realm of catalysis, there has been development in the synthesis of 4-sulfonamidoquinolines via a copper(I)-catalyzed cascade reaction of sulfonyl azides with alkynyl imines. This process involves a series of reactions including 1,3-dipole cycloaddition, ketenimine formation, 6π-electrocyclization, and a [1,3]-H shift, demonstrating an atom-economical and mild reaction condition approach to produce various 4-sulfonamidoquinolines (Cheng & Cui, 2013).
Enantioselective Functionalization
The compound's framework also facilitates enantioselective functionalization, as demonstrated in palladium-catalyzed C–H arylation of thioamides, where saturated aza-heterocycles like azepanes are used. This method highlights the importance of developing techniques for enantioselectively functionalizing the α-methylene C–H bonds of such compounds, crucial in drug discovery due to their prevalence in bioactive molecules and therapeutic agents (Jain et al., 2016).
Molecular Docking and Antitumor Activity
Moreover, the integration of 4-(Azepan-1-yl)-3-(4-methylphenyl)sulfonylquinoline related structures into larger molecular frameworks has been explored for potential antitumor applications. For instance, novel chloroquinoline derivatives incorporating the benzenesulfonamide moiety have shown promising cytotoxic activities against various cancer cell lines, suggesting their potential as anticancer agents. Molecular docking studies on these compounds indicate a possible mechanism of action through the inhibition of specific enzymes like PI3K, further emphasizing the therapeutic relevance of such molecular designs (Ghorab et al., 2016).
properties
IUPAC Name |
4-(azepan-1-yl)-3-(4-methylphenyl)sulfonylquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2S/c1-17-10-12-18(13-11-17)27(25,26)21-16-23-20-9-5-4-8-19(20)22(21)24-14-6-2-3-7-15-24/h4-5,8-13,16H,2-3,6-7,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPCGDTHEZXPWJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)N4CCCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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